molecular formula C16H20F3N3O B404395 2-(azepan-1-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide

2-(azepan-1-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide

Cat. No.: B404395
M. Wt: 327.34g/mol
InChI Key: RYWJWRIYQFEGMY-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-(1-azepanyl)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively . This interaction can lead to the modulation of biological pathways and the exertion of its effects .

Properties

Molecular Formula

C16H20F3N3O

Molecular Weight

327.34g/mol

IUPAC Name

2-(azepan-1-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C16H20F3N3O/c17-16(18,19)14-7-5-6-13(10-14)11-20-21-15(23)12-22-8-3-1-2-4-9-22/h5-7,10-11H,1-4,8-9,12H2,(H,21,23)/b20-11+

InChI Key

RYWJWRIYQFEGMY-RGVLZGJSSA-N

SMILES

C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F

Isomeric SMILES

C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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